molecular formula C14H15NO2S B2683530 N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclobutanecarboxamide CAS No. 2034599-54-5

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2683530
CAS No.: 2034599-54-5
M. Wt: 261.34
InChI Key: HQJVPGNPYKLLFU-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclobutanecarboxamide is a complex organic compound featuring a thiophene ring fused to a furan ring, which is further connected to a cyclobutanecarboxamide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene and furan derivatives.

  • Reaction Steps:

    • Furan Derivative Synthesis: The furan ring can be synthesized through a cyclization reaction of appropriate precursors.

    • Thiophene Derivative Synthesis: Thiophene derivatives can be synthesized through methods such as the Gewald reaction.

    • Coupling Reaction: The thiophene and furan rings are then coupled using a suitable catalyst, such as palladium or nickel catalysts.

    • Cyclobutanecarboxamide Formation:

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using the above synthetic routes.

  • Continuous Flow Chemistry: For large-scale production, continuous flow chemistry can be employed to enhance efficiency and control over reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the thiophene and furan rings.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound

  • Reduction Products: Reduced forms of the compound

  • Substitution Products: Substituted derivatives at different positions on the rings

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It has potential biological activity, which can be explored for medicinal purposes. Medicine: The compound may have therapeutic properties, such as anti-inflammatory or anticancer effects. Industry: It can be used in the development of new materials, such as semiconductors or organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

  • Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid.

  • Furan Derivatives: Compounds containing furan rings, such as furan-2-carboxylic acid.

  • Cyclobutanecarboxamide Derivatives: Compounds containing cyclobutanecarboxamide groups.

Uniqueness: N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclobutanecarboxamide is unique due to its combination of thiophene, furan, and cyclobutanecarboxamide groups, which may confer distinct chemical and biological properties compared to similar compounds.

This compound represents a fascinating area of study with potential applications across various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-14(10-3-1-4-10)15-9-11-6-7-12(17-11)13-5-2-8-18-13/h2,5-8,10H,1,3-4,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJVPGNPYKLLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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